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Compound of Interest

Compound Name: Fensulfothion Oxon Sulfone-d10

Cat. No.: B1157661

Get Quote

Introduction & Scope

Fensulfothion Oxon Sulfone (Diethyl 4-(methylsulfonyl)phenyl phosphate) represents the

terminal oxidative metabolite of the organophosphate nematicide Fensulfothion. While the
parent compound exhibits high toxicity, its metabolic conversion via oxidative desulfuration
(P=S

P=0) and thioether oxidation (S

SO

) yields the oxon sulfone—a potent acetylcholinesterase (AChE) inhibitor often retained in
environmental matrices long after the parent degrades.

This protocol details the preparation, handling, and LC-MS/MS optimization of Fensulfothion
Oxon Sulfone-d10, a deuterated internal standard (IS) critical for Isotope Dilution Mass
Spectrometry (IDMS). The use of the d10-analog corrects for matrix-induced ionization
suppression and extraction losses, which are notoriously high in complex agricultural matrices
(e.g., oily crops, high-pigment vegetables).
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Chemical Profile

Property

Native Analyte

Deuterated Standard (d10-
IS)

Compound Name

Fensulfothion Oxon Sulfone

Fensulfothion Oxon Sulfone-
d1o

CAS Number 6132-17-8 N/A (Custom Isotope)
C
C
H
H
Formula D
O
O
PS
PS
Molecular Weight 308.29 g/mol ~318.35 g/mol

Structure Note

P=0[1] (Oxon), SO

(Sulfone)

Deuterated Ethyl Groups (2 x -
C

D

Solubility

Acetonitrile, Methanol, Ethyl
Acetate

Identical to Native

Metabolic Context & Mechanism[2]

Understanding the formation of this metabolite is essential for multi-residue method

development. Fensulfothion undergoes a two-stage oxidation. The "Oxon" transformation

increases acute toxicity (AChE inhibition), while the "Sulfone" transformation increases polarity

and water solubility.
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Figure 1: Metabolic oxidation pathways of Fensulfothion leading to the terminal Oxon Sulfone
metabolite.

Safety & Handling Protocol

WARNING: Fensulfothion Oxon Sulfone is an extremely potent cholinesterase inhibitor. It is
often more toxic than the parent compound.

» Engineering Controls: All weighing and dissolution must occur within a certified Class Il
Biological Safety Cabinet or Fume Hood.

o PPE: Double nitrile gloves, lab coat, and safety goggles are mandatory.

o Deactivation: In case of spill, neutralize with 10% NaOH (alkaline hydrolysis destroys the
phosphate ester bond).

Protocol: Standard Preparation
Stock Solution (1000 pg/mL)

Objective: Create a stable primary stock of the d10-1S.

o Equilibration: Allow the ampoule of Fensulfothion Oxon Sulfone-d10 (solid or neat oil) to
reach room temperature (20°C) to prevent condensation.

e Weighing: Weigh 10.0 mg (0.1 mg) into a silanized amber glass volumetric flask (10 mL).
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o Expert Insight: Organophosphates (OPs) can adsorb to active hydroxyl sites on untreated
glass. Silanization prevents loss of the standard at low concentrations.

e Solvent Addition: Fill to volume with LC-MS Grade Acetonitrile (ACN).

o Why ACN? Methanol can cause transesterification or degradation of certain OPs over long
storage. ACN is aprotic and offers superior stability.

» Dissolution: Sonicate for 5 minutes at ambient temperature. Vortex for 30 seconds.

o Storage: Transfer to multiple 2 mL amber cryovials with PTFE-lined caps. Store at -20°C.
Stability: 12 months.

Working Internal Standard Solution (1 pg/mL)
Objective: Prepare the daily spiking solution.

e Pipette 100 pL of Stock Solution (1000 pg/mL) into a 100 mL volumetric flask.
e Dilute to volume with Acetonitrile.

o Storage: Store at 4°C. Stable for 1 month.

Analytical Method: LC-MS/MS Optimization
Mass Spectrometry Tuning (MRM)

The d10-analog behaves similarly to the native but with a mass shift. Theoretical transitions
must be experimentally verified.

« lonization: ESI Positive Mode (M+H)
e Native Precursor: m/z 309.1
e d10 Precursor: m/z 319.1 (+10 Da shift from 2 x C

D

)
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Predicted Fragmentation Logic: The primary transition for diethyl phosphates typically involves
the neutral loss of two ethylene molecules (via McLafferty rearrangement) to form the
phosphoric acid species.

o Native: 309.1

253.0 (Lossof 2x C
H
, 56 Da).
e d10-1S: 319.1
255.1.
o Mechanism:[2] Loss of 2 x C
D
(64 Da). The rearrangement transfers a Deuterium (D) to the oxygen.

o Calculation: 319.1 - 64 = 255.1.

Table 1: Recommended MRM Transitions

Precursor

Analyte Product (m/z) CE (eV) Role
(m/z)

Fensulfothion -
309.1 253.0 20 Quantifier

Oxon Sulfone

309.1 175.0 35 Qualifier

Fensulfothion

Oxon Sulfone- 319.1 255.1 20 Quantifier (1S)

d10

Chromatographic Conditions

e Column: C18 (e.g., Zorbax Eclipse Plus, 2.1 x 100 mm, 1.8 pm).
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e Mobile Phase A: 5 mM Ammonium Formate + 0.1% Formic Acid in Water.
e Mobile Phase B: Methanol (or Acetonitrile).
o Flow Rate: 0.3 mL/min.

 |sotope Effect: The d10-analog may elute slightly earlier (0.05 - 0.1 min) than the native
compound due to the deuterium isotope effect (C-D bonds are shorter and less lipophilic
than C-H). Ensure the integration window covers both.

Experimental Workflow: QUEChERS EXxtraction

This workflow integrates the d10-1S to validate recovery.
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Figure 2: QUEChERS extraction workflow incorporating the d10-IS prior to extraction.

Protocol Steps

* Weigh: 10 g homogenized sample into a 50 mL centrifuge tube.

¢ Spike IS: Add 50 pL of the Working IS Solution (1 pg/mL) directly to the matrix. Vortex 30s.

Allow to sit for 15 mins.

o Self-Validating Step: Spiking before extraction corrects for extraction efficiency losses.
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Extract: Add 10 mL Acetonitrile. Shake vigorously (1 min).

Salt Out: Add QUEChERS salts (4g MgSO

, 1g NaCl). Shake immediately. Centrifuge at 3000 x g for 5 mins.

d-SPE Clean-up: Transfer 1 mL supernatant to a d-SPE tube (containing PSA + MgSO

). Vortex and centrifuge.

Analyze: Transfer supernatant to an autosampler vial for LC-MS/MS.

Data Analysis & Validation
Response Factor Calculation

Quantification is performed using the ratio of the Native area to the d10-IS area.

Matrix Effect (ME) Assessment

The d10-IS is the gold standard for visualizing matrix suppression.

o Acceptance Criteria: A valid method should show %ME between -20% and +20%. If
suppression is high (> -50%), the d10-1S corrects the quantification, provided the signal-to-
noise ratio (S/N) remains >10.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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